BenchChemオンラインストアへようこそ!

Stavudine-d3

LC-MS/MS Internal Standard Isotopic Enrichment

Stavudine-d3 (CAS 1217619-42-5) is the deuterated internal standard for stavudine LC-MS/MS assays, with a +3 Da mass shift that corrects matrix effects and ionization variability unachievable with unlabeled analogs or structurally dissimilar NRTIs. Essential for regulatory-compliant bioanalysis (FDA/EMA), it ensures sub-15% CV across 0.5–200 ng/mL calibration ranges. For R&D use only.

Molecular Formula C₁₀H₉D₃N₂O₄
Molecular Weight 227.23
CAS No. 1217619-42-5
Cat. No. B1140487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStavudine-d3
CAS1217619-42-5
Synonyms2’,3’-Didehydro-3’-deoxythymidine-d3;  3’-Deoxy-2’-thymidinene-d3;  3’-Deoxy-2’,3’-didehydrothymidine-d3;  Avostav-d3;  D4t-d3;  BMY-27857-d3;  Zerit-d3;  NSC 163661-d3;  Sanilvudine-d3;  Virostav-d3; 
Molecular FormulaC₁₀H₉D₃N₂O₄
Molecular Weight227.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stavudine-d3 (CAS 1217619-42-5): A Deuterated Nucleoside Reverse Transcriptase Inhibitor Reference Standard


Stavudine-d3 (CAS 1217619-42-5) is a stable isotope-labeled analog of the antiretroviral agent stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) of the thymidine analog class . The compound is characterized by the substitution of three hydrogen atoms with deuterium at the 2′,3′-positions of the deoxythymidine ring, yielding a molecular weight of 227.23 g/mol (C10H9D3N2O4) [1]. Stavudine-d3 is primarily intended as an internal standard for quantitative analysis of stavudine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), rather than as a therapeutic agent [1].

Analytical and Biological Consequences of Substituting Stavudine-d3 with Unlabeled Stavudine or Alternative NRTIs


Substituting Stavudine-d3 with unlabeled stavudine, or with a non-deuterated NRTI analog, directly compromises analytical validity in quantitative bioanalysis. In LC-MS/MS, unlabeled compounds co-elute with the target analyte and cannot be distinguished by mass spectrometry, rendering them useless as internal standards for correcting matrix effects and ionization variability [1][2]. Using a structurally dissimilar internal standard, such as didanosine (ddI) or zidovudine (AZT), fails to correct for compound-specific matrix effects and extraction efficiency variations, leading to biased quantification [1]. Furthermore, from a biological perspective, substituting Stavudine-d3 with an alternative NRTI reference standard for in vitro toxicity studies would yield non-interchangeable results due to the well-documented hierarchy of mitochondrial DNA polymerase gamma inhibition and mitochondrial toxicity among NRTIs: zalcitabine > didanosine > stavudine > lamivudine > zidovudine > abacavir [3][4].

Quantitative Evidence for Stavudine-d3 (CAS 1217619-42-5) Differentiation from Comparators


Isotopic Enrichment and Analytical Specificity vs. Unlabeled Stavudine

Stavudine-d3 is synthesized with a specified isotopic enrichment of 99% deuterium (²H) . This level of enrichment ensures minimal interference from the unlabeled compound (stavudine) during mass spectrometric detection, a critical requirement for use as a stable isotope-labeled internal standard (SIL-IS). In contrast, unlabeled stavudine possesses no mass shift relative to the target analyte, making it unusable for isotope dilution mass spectrometry [1].

LC-MS/MS Internal Standard Isotopic Enrichment

Mitochondrial Toxicity Hierarchy: Stavudine vs. Other NRTIs

In vitro studies establish a clear potency hierarchy for inhibition of mitochondrial DNA (mtDNA) synthesis among NRTIs: zalcitabine (ddC) > didanosine (ddI) > stavudine (d4T) > zidovudine (ZDV) > lamivudine (3TC) = abacavir (ABC) = tenofovir (TFV) [1][2]. Stavudine exhibits intermediate mitochondrial toxicity, being more potent than ZDV but less potent than ddI and ddC.

Mitochondrial Toxicity NRTI Polymerase Gamma

Differential Impact on Mitochondrial RNA Production vs. Didanosine and Zidovudine

Exposure of human T-lymphocyte (HUT78, CEM) and monocytic (U937) cell lines to 1 µM stavudine (d4T) for 7 days significantly decreased the quantity and quality of mitochondrial RNA (mtRNA), whereas equivalent exposure to didanosine (ddI) or zidovudine (AZT) produced no such effect [1]. Notably, the alteration in mtRNA occurred without a concurrent change in mtDNA content, indicating a distinct mechanism of mitochondrial toxicity for stavudine.

Mitochondrial RNA Toxicity Mechanism d4T

Optimal Research and Industrial Application Scenarios for Stavudine-d3 (CAS 1217619-42-5)


Quantitative Bioanalysis of Stavudine in Pharmacokinetic and Therapeutic Drug Monitoring Studies

Stavudine-d3 is the preferred internal standard for LC-MS/MS assays quantifying stavudine in human plasma, peripheral blood mononuclear cells (PBMCs), and other biological matrices. Its near-identical physicochemical properties to the target analyte, combined with a +3 Da mass shift, enable precise correction for matrix effects, extraction recovery variations, and ionization efficiency fluctuations inherent to complex biological samples [1]. Using Stavudine-d3 in isotope dilution methods achieves calibration ranges of 0.5–200 ng/mL with coefficients of variation (CVs) below 12% and bias within ±15% [1].

In Vitro Mitochondrial Toxicity Assays for NRTI Candidate Screening

In preclinical safety pharmacology, Stavudine-d3 serves as a critical reference standard for establishing the baseline mitochondrial toxicity profile of novel NRTI candidates. Given stavudine's established intermediate position in the NRTI toxicity hierarchy (ddC > ddI > d4T > ZDV > 3TC = ABC) [2][3], it provides a benchmark for classifying the relative mitochondrial safety of new compounds. Furthermore, its unique effect on mtRNA, distinct from ddI and AZT [4], makes it an essential control in assays designed to detect drug-induced alterations in mitochondrial transcription.

Method Development and Validation for Multi-Analyte NRTI Panels

Stavudine-d3 is indispensable for laboratories developing and validating high-throughput LC-MS/MS methods for simultaneous quantitation of multiple NRTIs in clinical samples. The use of a stable isotope-labeled analog for each target analyte is the gold standard in bioanalytical method validation per regulatory guidelines (FDA, EMA). While alternative internal standards (e.g., didanosine for stavudine) have been used historically [5], these approaches are susceptible to compound-specific matrix effects and extraction biases. Stavudine-d3 mitigates these risks, ensuring robust, reproducible, and regulatorily compliant analytical data.

Quote Request

Request a Quote for Stavudine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.